molecular formula C13H17N3O B14901790 N-(2-cyanophenyl)-2-(diethylamino)acetamide

N-(2-cyanophenyl)-2-(diethylamino)acetamide

Cat. No.: B14901790
M. Wt: 231.29 g/mol
InChI Key: NSYJFUREJVXROI-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(diethylamino)acetamide is an organic compound with a complex structure that includes a cyanophenyl group and a diethylaminoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(diethylamino)acetamide typically involves the reaction of 2-cyanobenzoyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(2-cyanophenyl)-2-(diethylamino)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(diethylamino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-2-(dimethylamino)acetamide
  • N-(2-cyanophenyl)-2-(diethylamino)propionamide

Uniqueness

N-(2-cyanophenyl)-2-(diethylamino)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, or selectivity in various applications.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-(diethylamino)acetamide

InChI

InChI=1S/C13H17N3O/c1-3-16(4-2)10-13(17)15-12-8-6-5-7-11(12)9-14/h5-8H,3-4,10H2,1-2H3,(H,15,17)

InChI Key

NSYJFUREJVXROI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=CC=C1C#N

Origin of Product

United States

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